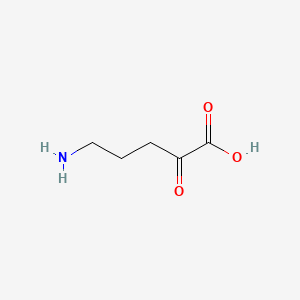
5-Amino-2-oxopentanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-amino-2-oxopentanoic acid is the 2-oxo-5-amino derivative of valeric acid. It has a role as a human metabolite. It is a 2-oxo monocarboxylic acid and a delta-amino acid. It derives from a valeric acid. It is a conjugate acid of a 5-amino-2-oxopentanoate. It is a tautomer of a this compound zwitterion.
belongs to the class of organic compounds known as short-chain keto acids and derivatives. These are keto acids with an alkyl chain the contains less than 6 carbon atoms. Thus, is considered to be a fatty acid lipid molecule. is soluble (in water) and a weakly acidic compound (based on its pKa). has been primarily detected in saliva. Within the cell, is primarily located in the peroxisome. In humans, is involved in the D-arginine and D-ornithine metabolism pathway. is also involved in the metabolic disorder called the fatty acid elongation in mitochondria pathway.
Applications De Recherche Scientifique
Chemical Properties and Biological Role
5-Amino-2-oxopentanoic acid is classified as a short-chain keto acid, characterized by its hydrophobic nature and low solubility in water. It is biosynthesized from D-ornithine via the enzyme D-amino-acid oxidase, indicating its presence across multiple biological systems, from bacteria to humans .
Molecular Characteristics:
- Molecular Formula: C5H9N\O3
- Molecular Weight: 131.13 g/mol
- CAS Number: 2000-59-1
Biochemical Studies
This compound is involved in the metabolism of D-arginine and D-ornithine, contributing to the synthesis of neurotransmitters like dopamine . Its role in detoxifying agents that remove accumulated D-amino acids makes it crucial for maintaining metabolic balance within organisms.
Pharmaceutical Development
Research indicates that this compound can act as a precursor in developing therapeutic agents. Its potential applications include:
- Neuroprotective Effects: Studies have shown that this compound may reduce neuronal cell death in oxidative stress models, suggesting its potential in treating neurodegenerative diseases.
- Enzyme Inhibition: The compound has been studied for its ability to inhibit specific enzymes, which may lead to new drug formulations targeting various diseases.
Industrial Applications
In the industrial sector, this compound is utilized as an intermediate in synthesizing fine chemicals and pharmaceuticals. Its properties allow it to serve as a chiral auxiliary in asymmetric synthesis, facilitating the production of complex molecules with specific stereochemistry .
Case Studies
- Neuroprotective Studies : A study demonstrated that administering this compound significantly reduced neuronal apoptosis in models of oxidative stress, highlighting its potential for therapeutic use in neurodegenerative conditions.
- Enzyme Interaction Studies : Research has shown that this compound interacts with various receptors and enzymes, modulating physiological responses and potentially affecting neurotransmitter systems.
Propriétés
Formule moléculaire |
C5H9NO3 |
|---|---|
Poids moléculaire |
131.13 g/mol |
Nom IUPAC |
5-amino-2-oxopentanoic acid |
InChI |
InChI=1S/C5H9NO3/c6-3-1-2-4(7)5(8)9/h1-3,6H2,(H,8,9) |
Clé InChI |
BWHGMFYTDQEALD-UHFFFAOYSA-N |
SMILES |
C(CC(=O)C(=O)O)CN |
SMILES canonique |
C(CC(=O)C(=O)O)CN |
Description physique |
Solid |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















